molecular formula C9H12F2Si B3034243 (2,4-Difluorophenyl)trimethylsilane CAS No. 148854-10-8

(2,4-Difluorophenyl)trimethylsilane

Cat. No.: B3034243
CAS No.: 148854-10-8
M. Wt: 186.27 g/mol
InChI Key: CVMLAPBCXNIHBT-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)trimethylsilane is a versatile organosilicon compound with the molecular formula C9H12F2Si and a molecular weight of 186.27 g/mol. This compound has gained significant importance in scientific research and various industries due to its unique chemical properties and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,4-Difluorophenyl)trimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of hexamethyldisilane with 1-bromo-2,4-difluorobenzene . The reaction typically occurs under anhydrous conditions and in the presence of a catalyst such as palladium or copper to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox processes under certain conditions.

    Coupling Reactions: It is often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Catalysts: Palladium and copper catalysts are commonly used in coupling reactions involving this compound.

    Solvents: Organic solvents like dichloromethane or toluene are typically used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

(2,4-Difluorophenyl)trimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2,4-Difluorophenyl)trimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl group acts as a protecting group or a leaving group in substitution reactions, while the difluorophenyl moiety can engage in electrophilic aromatic substitution . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    (2,4-Difluorophenylethynyl)trimethylsilane: This compound has a similar structure but contains an ethynyl group instead of a phenyl group.

    (2,4-Difluorophenyl)triethylsilane: Similar to (2,4-Difluorophenyl)trimethylsilane but with ethyl groups instead of methyl groups.

Uniqueness

This compound is unique due to its combination of the electron-withdrawing fluorine atoms on the phenyl ring and the bulky trimethylsilyl group. This combination imparts unique reactivity and stability, making it valuable in various chemical transformations.

Properties

IUPAC Name

(2,4-difluorophenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2Si/c1-12(2,3)9-5-4-7(10)6-8(9)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMLAPBCXNIHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282178
Record name 2,4-Difluoro-1-(trimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148854-10-8
Record name 2,4-Difluoro-1-(trimethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148854-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-1-(trimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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